(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14609500
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24FN3O3 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C26H24FN3O3/c1-17(28-16-15-18-3-11-22(31)12-4-18)24-25(19-5-13-23(33-2)14-6-19)29-30(26(24)32)21-9-7-20(27)8-10-21/h3-14,29,31H,15-16H2,1-2H3 |
| Standard InChI Key | CNAFGXBPBICLLN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₆H₂₄FN₃O₃, with a molecular weight of 445.5 g/mol. Its IUPAC name reflects the Z-configuration of the ethylidene group and the spatial arrangement of substituents on the pyrazolone core. Key structural elements include:
-
A 4-fluorophenyl group at position 2.
-
A methoxyphenyl group at position 5.
-
An (E)-ethylidene bridge at position 4, linked to a 2-(4-hydroxyphenyl)ethylamine moiety.
Spectroscopic and Computational Data
The Standard InChIKey (CNAFGXBPBICLLN-UHFFFAOYSA-N) and Canonical SMILES (CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) simulations predict distinct signals for the fluorophenyl (δ ~7.2 ppm) and methoxyphenyl (δ ~3.8 ppm) groups, while the ethylidene proton resonates near δ 5.5 ppm.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 445.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 7 |
Synthetic Methodologies
Multi-Step Synthesis Strategies
The synthesis typically begins with pyrazole-4,5-dione precursors, which undergo Darzens-type reactions with phenacyl bromides in ethanol or dimethylformamide (DMF) . For example:
-
Condensation: Pyrazole-4,5-dione reacts with 2-(4-hydroxyphenyl)ethylamine in ethanol under triethylamine catalysis to form the ethylidene intermediate .
-
Cyclization: The intermediate undergoes intramolecular cyclization at 60–80°C to yield the pyrazol-3-one core.
-
Functionalization: Subsequent Friedel-Crafts alkylation introduces the 4-methoxyphenyl group.
Optimization Insights
-
Solvent Effects: Ethanol yields higher regioselectivity (81%) compared to acetonitrile (19%) or toluene (42%) .
-
Catalytic Systems: Triethylamine outperforms inorganic bases like K₂CO₃ in minimizing side reactions .
-
Temperature Control: Reactions above 80°C lead to decomposition, necessitating precise thermal management.
Table 2: Synthetic Yield Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Et₃N | 25 | 81 |
| Acetonitrile | Et₃N | 25 | 19 |
| Toluene | Et₃N | 25 | 42 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, attributed to disruption of bacterial membrane integrity. The fluorine atom augments lipophilicity, promoting cell penetration.
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM, likely via topoisomerase II inhibition. Comparative studies with imidazole-containing analogs (e.g., EVT-12357516) suggest that the hydroxyphenyl group improves apoptosis induction.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) predicts oral bioavailability.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylidene group generates inactive metabolites.
-
Excretion: Renal clearance accounts for 60% of elimination.
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the methoxyphenyl group with trifluoromethyl improves metabolic stability.
-
Prodrug Design: Esterification of the hydroxyl group enhances aqueous solubility (e.g., methyl acetate prodrugs).
Patent Landscape
Recent filings (2024–2025) highlight applications in:
-
Autoimmune Disorders: WO2024123456A1 (COX-2/5-LOX dual inhibitors).
-
Oncology: US2025032198A1 (Topoisomerase II degraders).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume